L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine
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Overview
Description
L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine is a pentapeptide composed of five amino acids: lysine, cysteine, cysteine, phenylalanine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylation with acetic anhydride or alkylation with methyl iodide.
Major Products
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from disulfide bond cleavage.
Substitution: Modified peptide with acyl or alkyl groups attached to lysine.
Scientific Research Applications
L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors or enzymes, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Serine: A non-essential amino acid involved in protein synthesis and neurotransmitter production.
Lysylcysteine: A dipeptide composed of lysine and cysteine, known for its role in protein cross-linking.
Uniqueness
L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine is unique due to its specific sequence and the presence of two cysteine residues, which can form disulfide bonds, adding stability and functionality to the peptide.
Properties
CAS No. |
646505-75-1 |
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Molecular Formula |
C24H38N6O7S2 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H38N6O7S2/c25-9-5-4-8-15(26)20(32)29-18(12-38)23(35)30-19(13-39)22(34)27-16(10-14-6-2-1-3-7-14)21(33)28-17(11-31)24(36)37/h1-3,6-7,15-19,31,38-39H,4-5,8-13,25-26H2,(H,27,34)(H,28,33)(H,29,32)(H,30,35)(H,36,37)/t15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
NEDJMEMJOBLFGG-VMXHOPILSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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